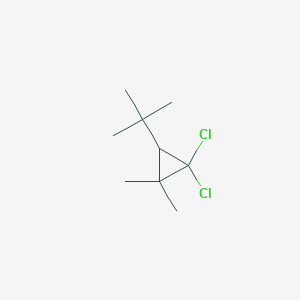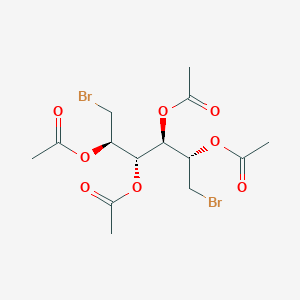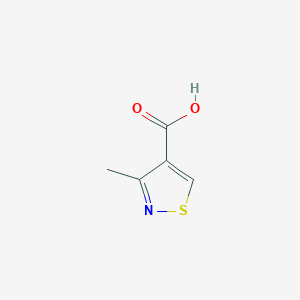
3-甲基异噻唑-4-羧酸
概述
描述
3-Methylisothiazole-4-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
科学研究应用
3-Methylisothiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
作用机制
Target of Action
It’s known that its derivatives have shown antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that the activity of its derivatives is mainly associated with the presence of the -n=ch group with a suitable size and shape substituent in 3-methyl-4-isothiazole derivatives .
Result of Action
The derivatives of 3-Methylisothiazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, including human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines sensitive LoVo, resistant to doxorubicin LoVo/DX, breast adenocarcinoma MCF-7, and normal non-tumorigenic epithelial cell line derived from mammary gland MCF-10A .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isothiazolin-3-one with a suitable carboxylating agent. The reaction conditions often require the presence of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Methylisothiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Methylisothiazole-4-carboxylic acid .
化学反应分析
Types of Reactions
3-Methylisothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of 3-Methylisothiazole-4-carboxylic acid .
相似化合物的比较
Similar Compounds
- 4-Methoxythiophene-3-carboxylic acid
- 4-Methoxyindole-3-carboxylic acid
- Ethyl 3-methylisothiazole-4-carboxylate
Uniqueness
3-Methylisothiazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
属性
IUPAC Name |
3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFHIAKJCIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343281 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15903-66-9 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methylisothiazole-4-carboxylic acid derivatives interesting for anticancer research?
A: These compounds have shown promising antiproliferative activity against various cancer cell lines. [, ] While their exact mechanism of action remains unclear, their structural similarity to other anticancer agents suggests they may interfere with crucial cellular processes involved in cancer cell growth and proliferation.
Q2: How does the structure of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives influence their antiproliferative activity?
A: Research indicates that substituting the N' position of the hydrazide moiety significantly impacts the antiproliferative activity of these compounds. [] For instance, the study highlighted 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide as the most potent derivative against various cancer cell lines (MV4-11, LoVo, LoVo/DX, and MCF-7). This suggests that the presence of specific substituents at this position could be crucial for enhancing interactions with potential biological targets and consequently, their anticancer activity.
Q3: What analytical techniques were employed to characterize the synthesized 3-methylisothiazole-4-carboxylic acid derivatives?
A: Researchers employed a combination of techniques to confirm the structure and purity of the synthesized compounds. These included: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

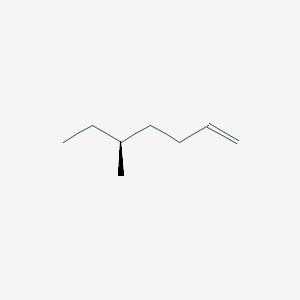
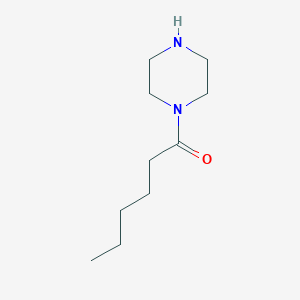

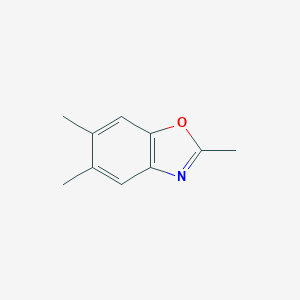
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)

